molecular formula C9H7ClF2O B8595377 3-(3,4-Difluorophenyl)propanoyl chloride CAS No. 161712-76-1

3-(3,4-Difluorophenyl)propanoyl chloride

Cat. No.: B8595377
CAS No.: 161712-76-1
M. Wt: 204.60 g/mol
InChI Key: DDDFLVOQZPSQPV-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)propanoyl chloride (CAS 161712-76-1) is an acyl chloride derivative featuring a propanoyl chloride backbone substituted with a 3,4-difluorophenyl group. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.60 g/mol . The fluorine substituents on the aromatic ring contribute to electronic effects, such as increased electron-withdrawing character, which may influence reaction kinetics and product stability in synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,4-Difluorophenyl)propanoyl chloride in laboratory settings?

  • Methodology : The compound is typically synthesized via the reaction of 3-(3,4-Difluorophenyl)propionic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). The reaction is performed under anhydrous conditions, refluxed in an inert solvent (e.g., dichloromethane) for 2–4 hours. The product is isolated by evaporating excess reagent and solvent under reduced pressure .
  • Key Considerations : Use moisture-free glassware and inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor completion via FTIR (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹ and formation of C=O stretch at ~1800 cm⁻¹) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) and the propanoyl chain (triplet at δ 3.1–3.3 ppm for CH₂ adjacent to carbonyl, triplet at δ 2.8–3.0 ppm for CH₂ adjacent to the aromatic ring) .
  • ¹³C NMR : Carbonyl carbon at ~170 ppm, aromatic carbons at ~115–135 ppm (with splitting due to fluorine), and aliphatic carbons at ~30–40 ppm .
    • Fourier-Transform Infrared (FTIR) : Strong C=O stretch at ~1800 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 218 (calculated for C₉H₇ClF₂O) with fragments corresponding to loss of Cl (m/z 183) and CO (m/z 155) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Lachrymatory, moisture-sensitive, and corrosive. Releases HCl gas upon hydrolysis .
  • Protocols : Use fume hoods, wear nitrile gloves, and employ dry solvent techniques. Quench residues with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How do the electronic effects of the 3,4-difluorophenyl substituent influence the reactivity of the propanoyl chloride in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Para-fluorine directs electrophilic substitution, while meta-fluorine enhances stability via inductive effects .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of acylation with aniline). Computational modeling (DFT) can quantify charge distribution at the carbonyl carbon .

Q. What strategies can optimize the yield of this compound in moisture-sensitive reactions?

  • Optimization Techniques :

  • Use molecular sieves (3Å) to scavenge trace water.
  • Employ high-purity solvents (e.g., dichloromethane dried over CaH₂).
  • Perform reactions under argon with Schlenk-line techniques.
    • Yield Analysis : Typical yields range from 70–85%. Lower yields may indicate incomplete chlorination (monitored by FTIR) or side reactions (e.g., hydrolysis) .

Q. How can computational chemistry tools predict reaction pathways for synthesizing this compound?

  • DFT Applications :

  • Model the transition state of the chlorination reaction to identify energy barriers.
  • Simulate electrostatic potential maps to predict reactive sites.
    • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare computed vibrational frequencies (IR) with experimental data to validate models .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Case Study : reports a melting point of 49–53°C, while some literature may cite higher ranges.
  • Resolution :

Verify purity via HPLC (≥98% by area).

Re-crystallize the compound from dry hexane/ethyl acetate.

Compare with authentic samples or collaborate with independent labs for cross-validation .

Q. Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 7.2–7.5 (m, 3H, Ar-H), δ 3.2 (t, J=7 Hz, 2H), δ 2.9 (t, J=7 Hz, 2H)
FTIR1800 cm⁻¹ (C=O), 1200 cm⁻¹ (C-F)
MS (EI)m/z 218 (M⁺), 183 (M⁺-Cl)

Table 2 : Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDry CH₂Cl₂Maximizes solubility, minimizes hydrolysis
TemperatureReflux (40–45°C)Balances reaction rate vs. side reactions
Chlorinating AgentSOCl₂ (1.5 equiv)Ensures complete conversion of acid to chloride

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanoyl Chlorides

3-(3-Bromophenyl)propanoyl Chloride (CAS 335159-82-5)

  • Molecular Formula : C₉H₈BrClO
  • Molecular Weight : 247.52 g/mol
  • Key Properties :
    • LogP : 3.15 (indicating higher lipophilicity than the difluoro analogue)
    • Exact Mass : 245.945 g/mol

Comparison :

  • The bromine atom in this compound is larger and less electronegative than fluorine, leading to reduced electronic withdrawal but increased steric hindrance .
  • Bromine’s polarizability may enhance reactivity in radical or electrophilic substitution reactions compared to fluorine.
  • Applications: Likely used in Suzuki couplings due to bromine’s compatibility with palladium catalysts, whereas the difluoro derivative may be preferred for electronic tuning in medicinal chemistry.

Propionyl Chloride (CAS 79-03-8)

  • Molecular Formula : C₃H₅ClO
  • Molecular Weight : 92.52 g/mol

Comparison :

  • The absence of an aromatic ring in propionyl chloride results in lower molecular weight and higher volatility .
  • Reactivity: More reactive in nucleophilic substitutions due to reduced steric hindrance, but lacks the electronic modulation provided by the difluorophenyl group.
  • Applications: Widely used as a general acylating agent, whereas the difluoro derivative is tailored for synthesizing fluorinated bioactive molecules.

Fluorophenyl-Substituted Analogues with Different Functional Groups

3-(3-Chlorophenyl)-1-(3,4-Difluorophenyl)propan-1-one (CAS 898787-44-5)

  • Molecular Formula : C₁₅H₁₁ClF₂O

Comparison :

  • Reactivity : Ketones are less reactive toward nucleophiles compared to acyl chlorides, requiring harsher conditions for transformations.
  • Electronic Effects : The combined presence of chlorine and fluorine may create a unique electronic environment for conjugation or binding in pharmaceutical intermediates.

3-[(3,4-Difluorophenyl)methyl]azetidine

  • Molecular Formula : C₁₀H₁₁F₂N
  • Key Properties: LogD (pH 7.4): -0.74 (highly hydrophilic) H-Bond Acceptors/Donors: 1/1

Comparison :

  • The azetidine ring introduces basic nitrogen , enabling participation in acid-base chemistry, unlike the electrophilic acyl chloride group.
  • Applications: Potential use in drug discovery for its rigid cyclic structure, whereas the difluorophenylpropanoyl chloride serves as a precursor for acylations.

Amino Acid Derivatives with Fluorophenyl Groups

(R)-3-Amino-3-(3-Fluorophenyl)propanoic Acid (CAS 117391-51-2)

  • Molecular Formula: C₉H₁₀FNO₂
  • Key Properties : Carboxylic acid with an amine group .

Comparison :

  • Reactivity : The carboxylic acid is less reactive than acyl chlorides, often requiring activation (e.g., via EDCl) for amide bond formation.
  • Biological Relevance: Amino acid derivatives are integral to peptide synthesis, whereas the difluorophenylpropanoyl chloride is a reactive intermediate for introducing fluorinated acyl groups.

Properties

CAS No.

161712-76-1

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(3,4-difluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1,3,5H,2,4H2

InChI Key

DDDFLVOQZPSQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)Cl)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dichloromethane solution (200 mL) containing 3,4-difluorophenyl propionic acid (30.45 g, 163.6 mmol) and 2 drops of dimethylformamide was added oxalyl chloride (41.4 g, 327.1 mmol) over 20 min. The resulting solution was stirred for 24 hours at which time the solvent was removed in vacuo. The residual oil was then evaporated with toluene (˜100 mL) yielding 33.4 g of 3-(3,4-difluorophenyl)propanoyl chloride as a yellow liquid, which was taken directly into the next step.
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Synthesis routes and methods II

Procedure details

To 0.27 mol of 3,4-difluorocinnamic acid dissolved in dichloroethane there are added 20 drops of dimethylformamide and 100 ml of thionyl chloride.
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